molecular formula C15H17ClN2O3S B2831167 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 717894-16-1

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2831167
CAS No.: 717894-16-1
M. Wt: 340.82
InChI Key: DUFWIQBSOVLSNP-UHFFFAOYSA-N
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Description

“5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented .

Scientific Research Applications

Synthesis and Structural Characterization

Research into benzenesulfonamide derivatives, including "5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide," has been focused on their synthesis and structural characterization. These compounds are of interest due to their active groups such as pyridine, benzenesulfonyl, and bromine atoms. Their synthesis processes involve several intermediates and are characterized using techniques like NMR, MS, and IR spectroscopy. These compounds have potential applications in drug development, particularly as antagonists for various receptors or enzymes involved in diseases like HIV-1 infection (Cheng De-ju, 2015).

Herbicide Selectivity and Metabolism

Some derivatives of benzenesulfonamide, such as chlorsulfuron, have been investigated for their selectivity as herbicides for cereals. The selectivity arises from the crop plants' ability to metabolize the herbicide into inactive products, a characteristic crucial for developing selective agricultural chemicals. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, distinguishing tolerant plants from sensitive ones (P. Sweetser, G. S. Schow, J. M. Hutchison, 1982).

Oxidation and Hydrogenation Catalysis

Research has also delved into the oxidation of hydrocarbons using aqueous platinum salts, where benzenesulfonamide derivatives have shown selective oxidation capabilities. This selective oxidation is significant for functionalizing compounds in a controlled manner, offering potential applications in organic synthesis and industrial chemistry (J. Labinger, et al., 1993).

Ligand Design for Metal Coordination

The structural flexibility and electronic properties of "this compound" make it a candidate for designing ligands in metal coordination chemistry. Studies have reported the synthesis and characterization of these compounds, exploring their potential in forming complex structures with metals. This area of research is crucial for developing new materials with applications in catalysis, magnetic materials, and molecular electronics (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Future Directions

The future directions for research on “5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Properties

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-3-21-14-8-11(2)13(16)9-15(14)22(19,20)18-10-12-6-4-5-7-17-12/h4-9,18H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFWIQBSOVLSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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